molecular formula C8H15N B14585721 2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrole CAS No. 61309-28-2

2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrole

Cat. No.: B14585721
CAS No.: 61309-28-2
M. Wt: 125.21 g/mol
InChI Key: GFXPRECFIFPNQG-UHFFFAOYSA-N
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Description

2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrole is an organic compound belonging to the class of heterocyclic compounds known as pyrroles. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features a 2-methylpropyl group attached to the second carbon of the pyrrole ring, making it a substituted pyrrole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-methylpropylamine with a suitable dicarbonyl compound can lead to the formation of the desired pyrrole ring. The reaction conditions typically involve heating the reactants in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can yield dihydropyrrole derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the 2-methylpropyl group is replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents); reactions often require catalysts and specific temperature control.

Major Products

    Oxidation: Pyrrole oxides

    Reduction: Dihydropyrrole derivatives

    Substitution: Various substituted pyrroles depending on the reagents used

Scientific Research Applications

2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpyrrole
  • 3,4-Dihydro-2H-pyrrole
  • 2-(2-Methylpropyl)pyrrole

Uniqueness

2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrole is unique due to the presence of both the 2-methylpropyl group and the dihydropyrrole ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, depending on the specific context.

Properties

IUPAC Name

2-(2-methylpropyl)-3,4-dihydro-2H-pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-7(2)6-8-4-3-5-9-8/h5,7-8H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXPRECFIFPNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CCC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50818591
Record name 2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50818591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61309-28-2
Record name 2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50818591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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